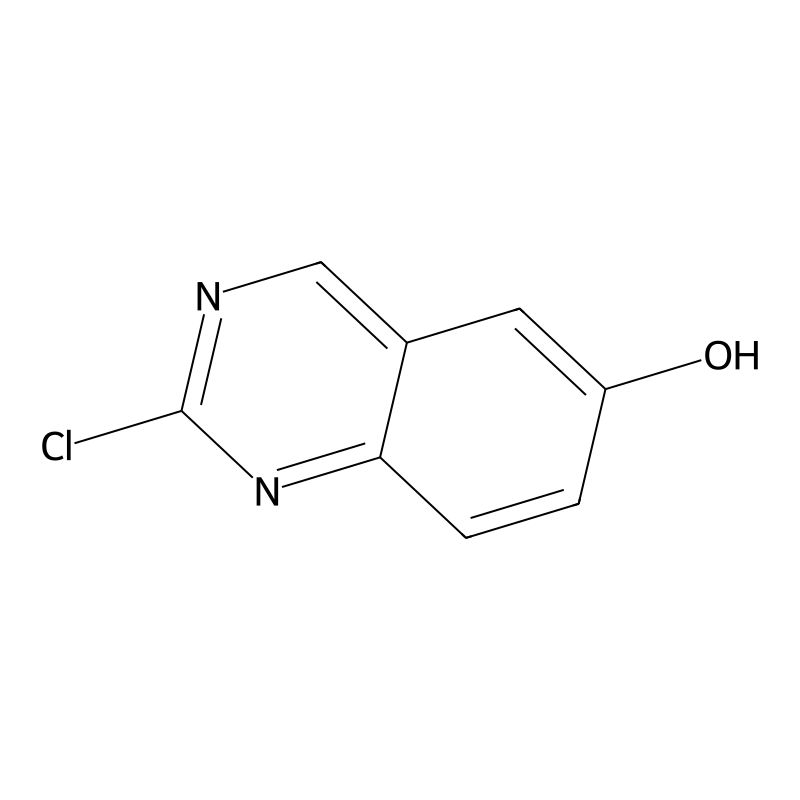2-Chloroquinazolin-6-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Chloroquinazolin-6-ol is a heterocyclic compound with the molecular formula . It belongs to the quinazoline family, characterized by a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 6-position contributes to its unique chemical properties and potential biological activities. This compound is notable for its role in medicinal chemistry, particularly in the development of pharmaceutical agents.
- Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, allowing for the formation of diverse derivatives. These reactions typically occur in polar solvents like dimethylformamide or dimethyl sulfoxide under elevated temperatures.
- Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to yield quinazolinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reactions: The compound can undergo reduction, modifying its quinazoline ring structure. Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed under anhydrous conditions.
The versatility in reactivity makes 2-Chloroquinazolin-6-ol a valuable intermediate in organic synthesis.
Research indicates that 2-Chloroquinazolin-6-ol exhibits significant biological activity, particularly in medicinal applications. Its mechanism of action often involves inhibition of specific enzymes or receptors that play crucial roles in various disease pathways. The compound's chlorine atom and hydroxyl group enhance its binding affinity to molecular targets, facilitating interactions through hydrogen bonding and hydrophobic interactions. Studies have suggested potential applications in treating conditions such as cancer and inflammation.
The synthesis of 2-Chloroquinazolin-6-ol commonly involves chlorination of quinazolin-6-ol. A typical method includes reacting quinazolin-6-ol with thionyl chloride in the presence of a base like pyridine under reflux conditions. This process effectively substitutes a hydrogen atom with a chlorine atom at the 2-position of the quinazoline ring. For industrial production, methods may be optimized using continuous flow reactors to enhance yield and purity while minimizing impurities.
2-Chloroquinazolin-6-ol has numerous applications across various fields:
- Medicinal Chemistry: It serves as a lead compound for developing novel therapeutic agents targeting diseases such as cancer and infections.
- Chemical Research: Utilized as a building block for synthesizing more complex quinazoline derivatives, aiding in drug discovery efforts.
- Agrochemicals: Its derivatives are explored for potential use in agricultural applications, including pest control.
Interaction studies involving 2-Chloroquinazolin-6-ol have revealed its ability to modulate biological activities through specific molecular interactions. The compound's structural features allow it to engage with proteins via hydrogen bonds and hydrophobic contacts, influencing enzyme activity and receptor function. Ongoing research aims to elucidate these interactions further, potentially leading to new therapeutic strategies.
Several compounds share structural similarities with 2-Chloroquinazolin-6-ol, including:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| Quinazolin-6-ol | Lacks chlorine at the 2-position | Different reactivity and biological activity |
| 2-Methylquinazolin-6-ol | Contains a methyl group instead of chlorine | Variations in chemical properties and applications |
| 2-Bromoquinazolin-6-ol | Contains bromine instead of chlorine | Distinct reactivity patterns compared to chloro derivative |
The uniqueness of 2-Chloroquinazolin-6-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties relative to these similar compounds. This specificity enhances its utility in research and industrial applications.








